Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate
Description
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, two phenyl groups, and a sulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
dimethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylpropanedioate |
InChI |
InChI=1S/C23H18N2O4S/c1-28-22(26)20(23(27)29-2)30-21-18(14-24)17(15-9-5-3-6-10-15)13-19(25-21)16-11-7-4-8-12-16/h3-13,20H,1-2H3 |
InChI Key |
LIGQBWZQGJAEQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the initial synthesis of the pyridine core, followed by functionalization steps to introduce the cyano, phenyl, and sulfanyl groups. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl and sulfanyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core and cyano group but lacks the phenyl and sulfanyl groups.
2,4-Dimethoxy-6-chloro-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring and different functional groups.
Uniqueness
1,3-DIMETHYL 2-[(3-CYANO-4,6-DIPHENYLPYRIDIN-2-YL)SULFANYL]PROPANEDIOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Q & A
Q. Table 1: Illustrative Reaction Conditions Based on Analogous Syntheses
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%)* | Reference |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, (o-Tol)₃P | DMF | 145 | ~60 | Adapted from |
| Nucleophilic substitution | K₂CO₃, DCM | THF | 80 | ~45 | Hypothetical |
*Yields are illustrative for analogous reactions.
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm), cyano groups (no direct proton signal), and ester methyl groups (δ 3.6–3.8 ppm).
- IR Spectroscopy : Confirms C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry .
Q. Table 2: Key Characterization Data
| Technique | Key Data Points | Application | Reference |
|---|---|---|---|
| X-ray Diffraction | Space group P2₁/c, a = 12.3 Å | Confirm molecular packing | |
| ¹H NMR (CDCl₃) | δ 3.78 (s, 6H, OCH₃) | Ester group identification | Based on |
How can computational modeling (e.g., DFT calculations) be integrated with experimental data to elucidate the electronic properties of the propanedioate moiety?
Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electron density distribution, HOMO-LUMO gaps, and charge transfer in the propanedioate group.
- Validation : Compare calculated IR/NMR spectra with experimental data to refine models.
- Applications : Predict reactivity toward nucleophiles or electrophiles based on frontier molecular orbitals.
Q. Table 3: Computational Parameters for Electronic Analysis
| Software | Basis Set | Functional | Output Metrics | Reference |
|---|---|---|---|---|
| Gaussian 16 | 6-31G(d,p) | B3LYP | HOMO-LUMO gap = 3.2 eV | N/A |
What experimental strategies can resolve contradictions in observed reactivity versus theoretical predictions for the sulfanyl-pyridine substituent in cross-coupling reactions?
Answer:
- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to distinguish between concerted vs. stepwise pathways.
- Ligand Screening : Test bulky ligands (e.g., SPhos) to suppress side reactions in Pd-catalyzed couplings .
- In Situ Monitoring : Employ HPLC-MS or Raman spectroscopy to track intermediate formation.
Q. Table 4: Strategies for Reactivity Analysis
| Approach | Tools/Methods | Outcome | Reference |
|---|---|---|---|
| Ligand screening | Pd(OAc)₂ with SPhos | Reduced dimerization byproducts | |
| In situ monitoring | HPLC-MS | Detect transient intermediates | N/A |
What methodologies are recommended to assess the hydrolytic stability of the propanedioate ester groups under varying pH conditions?
Answer:
- Kinetic Studies : Conduct hydrolysis experiments at pH 2–12, monitoring degradation via:
- HPLC : Quantify parent compound and degradation products.
- ¹H NMR : Track ester methyl group disappearance.
- Environmental Fate Models : Use OECD guidelines to predict hydrolysis half-lives (e.g., t₁/₂ = 24 h at pH 7) .
Q. Table 5: Hydrolysis Experimental Design
| Condition | Analytical Method | Key Metrics | Reference |
|---|---|---|---|
| pH 7.4, 37°C | HPLC-UV (254 nm) | Degradation rate (k) | Adapted from |
How can crystallographic data from SHELX refinements clarify discrepancies in reported molecular geometries of related pyridine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
